N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methylphenoxy)acetamide
Description
The compound N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methylphenoxy)acetamide features a complex structure with three key moieties:
- A 4-(dimethylamino)phenyl group at position 2 of the ethyl backbone, contributing electron-donating properties.
- A 4-methylpiperazine ring, a common pharmacophore in bioactive molecules, known for modulating receptor interactions.
- A 2-(4-methylphenoxy)acetamide group, which may influence solubility and target binding.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2/c1-19-5-11-22(12-6-19)30-18-24(29)25-17-23(28-15-13-27(4)14-16-28)20-7-9-21(10-8-20)26(2)3/h5-12,23H,13-18H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJRIJAIDXUBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-(dimethylamino)benzaldehyde and 4-methylpiperazine. These intermediates are then subjected to condensation reactions, followed by acylation to introduce the acetamide group. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the dimethylamino group to a nitro group.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Insights
Piperazine Derivatives: The target compound’s 4-methylpiperazine group is distinct from the 4-phenylpiperazine in and the sulfonylpiperazine in . Piperazine-containing analogs (e.g., ) are frequently associated with dopamine (D2/D3) or serotonin (5-HT) receptor modulation, suggesting the target compound may share similar mechanisms .
Aromatic Substituents: The 4-methylphenoxy group in the target compound contrasts with 3-methoxyphenoxy () and 3-methylphenoxy (). Substituent position influences steric and electronic interactions, impacting binding affinity . Halogenated analogs (e.g., 4-chlorophenyl in ) exhibit increased lipophilicity, which may enhance CNS penetration but reduce solubility .
Acetamide Modifications :
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methylphenoxy)acetamide is a complex organic compound with notable biological activity. Its unique molecular structure, which includes a dimethylamino group and a piperazine ring, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 426.6 g/mol
- CAS Number : 1005305-32-7
Research indicates that this compound may exert its biological effects through interactions with various biological targets, including:
- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurological pathways, which is particularly relevant for its possible anticonvulsant activity.
Anticonvulsant Activity
Studies on related compounds have shown that derivatives of piperazine and phenyl groups exhibit significant anticonvulsant properties. For instance, a study evaluating N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated promising results in animal models for epilepsy .
| Compound | Dose (mg/kg) | MES Test Results |
|---|---|---|
| Compound 12 | 100 | Effective at 0.5 h |
| Compound 19 | 300 | Effective at both time points |
The data suggest that compounds with similar structural motifs to this compound may also exhibit anticonvulsant properties.
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial effects. The presence of the dimethylamino and piperazine groups is often associated with enhanced interactions with bacterial cell wall synthesis pathways, leading to potential antibacterial effects. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Anticonvulsant Screening : In a study involving various piperazine derivatives, compounds were administered intraperitoneally in mice. The results indicated that certain derivatives exhibited significant protection against seizures induced by maximal electroshock (MES), highlighting the potential of this class of compounds in treating epilepsy .
- Antimicrobial Evaluation : Research into benzimidazole derivatives indicated that modifications similar to those found in this compound could enhance antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
